
6-Bromo-2-chloroquinolin-4-amine
Descripción general
Descripción
6-Bromo-2-chloroquinolin-4-amine, also known as BCQA, is a heterocyclic compound with the molecular formula C9H5BrClN2 . It is a nitrogen-containing bicyclic compound .
Synthesis Analysis
Quinoline derivatives are synthesized using various methods. The Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular weight of 6-Bromo-2-chloroquinolin-4-amine is 257.52 g/mol. The InChI code is 1S/C9H6BrClN2/c10-5-1-2-8-6 (3-5)7 (11)4-9 (12)13-8/h1-4H, (H2,12,13) .Chemical Reactions Analysis
Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Aplicaciones Científicas De Investigación
Anticancer Agent and Apoptosis Inducer
The compound N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, derived from 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, has shown potential as a potent apoptosis inducer and an effective anticancer agent. It demonstrates significant efficacy in human MX-1 breast and other mouse xenograft cancer models, alongside excellent blood-brain barrier penetration (Sirisoma et al., 2009).
Synthesis and Chemical Study
The Knorr synthesis of 6-Bromo-4-methylquinolin-2(1H)-one, a derivative of 6-bromo-2-chloroquinolin-4-amine, was investigated for its potential use in infectious diseases. This synthesis demonstrated significant chemical utility and offered insights into the compound's chemical behavior (Wlodarczyk et al., 2011).
Microwave Irradiation Synthesis
The compound 6-Bromo-2-chloroquinolin-4-amine was utilized in a one-pot, three-component synthesis method under microwave irradiation and solvent-free conditions. This method exemplifies an efficient approach to synthesizing quinazolinone derivatives (Mohammadi & Hossini, 2011).
Reaction with Amide Ion
Research on the reaction of 4-Bromoisoquinoline, a related compound, with amide ion in ammonia revealed a preference for reacting with thiolate ion to produce 4-(methylthio)isoquinoline. This study provides valuable insights into the compound's reactivity and potential applications in chemical synthesis (Zoltewicz & Oestreich, 1991).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .
Propiedades
IUPAC Name |
6-bromo-2-chloroquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c10-5-1-2-8-6(3-5)7(12)4-9(11)13-8/h1-4H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWQNHVRFGFSJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CC(=N2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857565 | |
| Record name | 6-Bromo-2-chloroquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-chloroquinolin-4-amine | |
CAS RN |
1256834-38-4 | |
| Record name | 6-Bromo-2-chloroquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




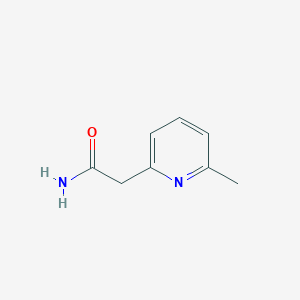
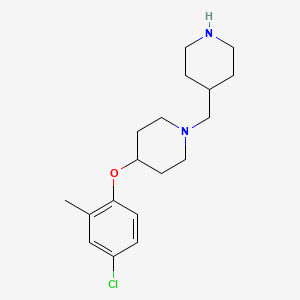
![Potassium 2-[2-chloro-3-(2,2-dicyanoethenyl)cyclohex-2-en-1-ylidene]-1,1-dicyanoethan-1-ide](/img/structure/B1512115.png)
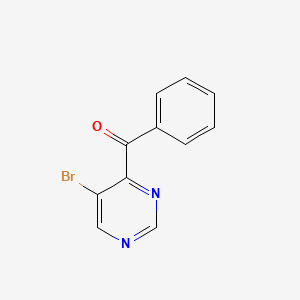
![tert-Butyl (3S)-4-[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-3-methyl-4-oxobutanoate](/img/structure/B1512122.png)
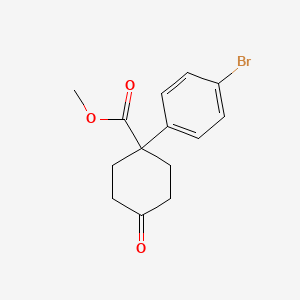
![1-(tert-Butyl)-3-((5-chloro-3-(hydroxymethyl)pyridin-2-yl)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1512125.png)

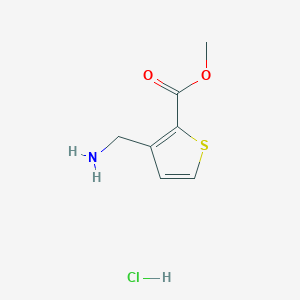
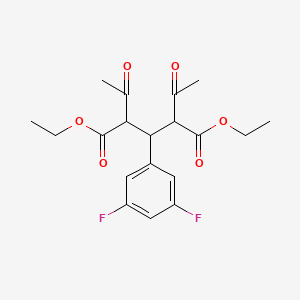

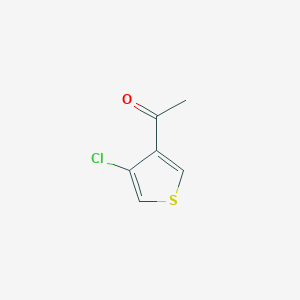
![7-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1512144.png)